BoroGly-(+)-Pinanediol

Description

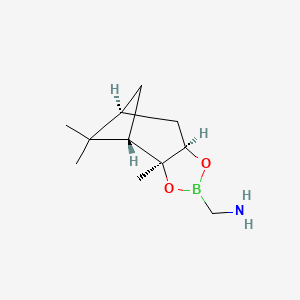

Structure

2D Structure

Properties

IUPAC Name |

[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BNO2/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11/h7-9H,4-6,13H2,1-3H3/t7-,8-,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWJKKPSKPSEBE-CKEKPRIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719321 | |

| Record name | 1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877371-68-1 | |

| Record name | 1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Borogly + Pinanediol and Its Analogues

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in producing specific enantiomers of α-aminoboronic esters. The two main strategies involve either using a chiral auxiliary attached to the substrate to direct the reaction's stereochemical outcome or employing a chiral catalyst to control the enantioselectivity of the transformation.

Matteson's Homologation Methodology for α-Aminoboronic Esters

A cornerstone in the synthesis of enantioenriched α-aminoboronic esters is the Matteson homologation. rsc.org This methodology facilitates a one-carbon chain extension of a boronic ester. rsc.orgresearchgate.net The general process begins with the reaction of a substituted pinanediol boronic ester with (dichloromethyl)lithium to create an α-chloroboronic ester. nih.govmdpi.com This intermediate then undergoes a nucleophilic substitution reaction, typically with a nitrogen-based nucleophile like lithium hexamethyldisilazide (LiHMDS), to yield the desired α-aminoboronic ester after deprotection. nih.gov This versatile reaction has become a standard procedure for preparing a wide array of α-alkyl-, α-alkenyl-, and α-arylaminoboronic acid derivatives. rsc.orgcsic.es

The stereochemical control in the Matteson homologation is frequently achieved by using a chiral auxiliary, with (+)-pinanediol being a prominent example. bristol.ac.ukgoogle.com Derived from the readily available natural product (+)-α-pinene, (+)-pinanediol is attached to the boron atom to form a chiral boronic ester. mdpi.com This auxiliary directs the approach of the incoming nucleophile, such as (dichloromethyl)lithium, to the less sterically hindered face of the boron complex. rsc.org

The choice of the pinanediol enantiomer—either (+)-pinanediol or (–)-pinanediol—determines the absolute configuration of the newly formed stereocenter. nih.gov The effectiveness of this substrate-controlled approach is demonstrated by its ability to achieve high diastereomeric ratios, often exceeding 98:2. This level of stereochemical induction is critical for the synthesis of enantiomerically pure target molecules, such as intermediates for peptidomimetic inhibitors.

The mechanism of the Matteson homologation is characterized by the formation of a key "ate"-type intermediate. rsc.org The reaction is initiated by the addition of a carbenoid reagent, like (dihaloalkyl)lithium, to the sp²-hybridized boronic ester. rsc.orgresearchgate.net This addition forms a tetracoordinate, sp³-hybridized boronate complex, commonly referred to as an "ate" complex. rsc.orgmdpi.com

These boronate complexes are notably stable at low temperatures (e.g., -78°C), which is a crucial feature that prevents unwanted side reactions such as multiple insertions of the carbenoid. bristol.ac.uk Upon warming, the "ate" complex undergoes a stereospecific 1,2-metallate rearrangement. researchgate.net During this step, a substituent from the boron atom migrates to the adjacent α-carbon, concurrently displacing a leaving group (e.g., a halide). rsc.orgresearchgate.net The result is the formation of the homologated α-haloboronic ester with a defined stereochemistry. rsc.org

Achieving high diastereoselectivity is a critical aspect of the Matteson homologation, and several factors influence its success. The primary driver of stereocontrol is the use of a chiral diol like (+)-pinanediol. mdpi.com However, reaction conditions can be optimized to further enhance selectivity.

It has been found that the addition of a Lewis acid, particularly zinc chloride (ZnCl₂), can significantly improve the diastereoselectivity of the rearrangement step, often pushing it to ≥99%. rsc.org The proposed role of the Lewis acid is twofold: it acts as a promoter for the 1,2-migration and serves as a scavenger for the liberated chloride ion, which could otherwise induce epimerization at the newly formed stereocenter. rsc.org The choice of solvent can also be important, with diethyl ether noted for ensuring reproducibility, especially in large-scale applications. rsc.org For optimal stereocontrol, it is essential that the group intended for migration is already part of the pinanediol boronic ester before the addition of (dichloromethyl)lithium. bristol.ac.uk Reversing the sequence by reacting a pinanediol (dichloromethyl)boronate with an organometallic nucleophile leads to poor diastereoselectivity. bristol.ac.uk

| Factor | Effect on Diastereoselectivity | Reference |

| Chiral Auxiliary | (+)-Pinanediol directs the nucleophilic attack to the less hindered face, establishing the stereocenter. | rsc.org |

| **Lewis Acid (e.g., ZnCl₂) ** | Increases diastereoselectivity to ≥99% by promoting rearrangement and preventing epimerization. | rsc.org |

| Solvent | Diethyl ether can improve reproducibility compared to tetrahydrofuran. | rsc.org |

| Order of Reagents | High selectivity is achieved when the migrating group is on the boronic ester before adding (dichloromethyl)lithium. | bristol.ac.uk |

Catalytic Enantioselective Approaches

While substrate-controlled methods like the Matteson homologation are powerful, they require stoichiometric amounts of a chiral auxiliary. An alternative strategy involves catalytic enantioselective methods, where a small amount of a chiral catalyst is used to generate the desired enantiomer from a prochiral starting material. mdpi.com

One catalytic enantioselective route to α-aminoboronic esters involves the nucleophilic addition of a boron species to an imine. rsc.orgcsic.es This approach builds the C-B bond on a molecule that already contains the nitrogen atom. For instance, researchers have reported the addition of boron to tosylaldimines, where the enantioselectivity is controlled by a chiral phosphine (B1218219) ligand acting as the catalyst. rsc.orgcsic.es

Further developments in this area include copper-catalyzed boryl additions to other types of imines, such as N-benzoyl and N-tert-butoxycarbonyl (N-Boc) aldimines. rsc.orgcsic.es These methods provide an alternative pathway to chiral α-aminoboronic esters, complementing the classical homologation strategies.

| Imine Type | Catalyst System | Reference |

| Tosylaldimines | Chiral Phosphine Ligands | rsc.orgcsic.es |

| N-Benzoyl Aldimines | Copper-based Catalysts | rsc.orgcsic.es |

| N-Boc Aldimines | Copper-based Catalysts | rsc.orgcsic.es |

Post-Synthetic Functionalization and Derivatization

Once the initial boronic ester scaffold is in place, further modifications are often necessary to achieve the target molecule. These functionalizations primarily involve the formation of carbon-nitrogen bonds and the direct borylation of C-H bonds.

The formation of the C–N bond is a crucial step in transforming boronic esters into α-aminoboronic acid derivatives. A predominant strategy involves the nucleophilic substitution of an α-haloalkyl boronic ester. rsc.org

A widely adopted method is the Matteson homologation, which converts substituted pinanediol boronic esters into α-chloroboronic esters. nih.gov These chloro-derivatives are electrophilic at the α-carbon, making them susceptible to attack by nitrogen-based nucleophiles. A common nucleophile for this SN2-type reaction is lithium hexamethyldisilazide (LiHMDS), which, after an initial displacement, is followed by the deprotection of the silyl (B83357) group to yield the α-amino boronic ester. rsc.orgnih.gov

Another approach involves the catalytic enantioselective aminoborylation of aldehydes. This method can directly convert simple aldehydes into α-amino boronic esters in a catalytic and asymmetric fashion, offering a streamlined route to these valuable compounds. nih.gov The reaction proceeds through the in-situ generation of an imine from the aldehyde, followed by a platinum-catalyzed asymmetric addition of a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) across the C=N double bond. nih.gov

Key strategies for C-N bond formation are summarized below:

| Strategy | Description | Key Reagents | Reference |

| Matteson Homologation & Nucleophilic Substitution | A two-step process involving the creation of an α-chloroboronic ester followed by an SN2 reaction with a nitrogen nucleophile. | Dichloromethyllithium, LiHMDS | rsc.orgnih.gov |

| Catalytic Enantioselective Aminoborylation | A one-pot conversion of aldehydes to α-amino boronic esters via a catalyzed addition of a diboron reagent to an in-situ formed imine. | Aldehydes, Bis(pinacolato)diboron, Platinum catalyst | nih.gov |

Direct C(sp³)–H borylation represents an efficient strategy for functionalizing molecules by converting an inert carbon-hydrogen bond into a versatile carbon-boron bond. This transformation is often facilitated by transition metal catalysis, where a directing group on the substrate guides the catalyst to a specific C-H bond, ensuring site-selectivity. rsc.org Various heteroatoms, including nitrogen, can act as directing groups, making this method particularly relevant for the synthesis of complex α-aminoboronic acid derivatives. rsc.orgscribd.com The reaction typically involves an iridium or rhodium catalyst that mediates the transfer of a boryl group from a reagent like bis(pinacolato)diboron (B₂pin₂) to the target C(sp³)–H bond. This approach is valued for its atom economy and ability to functionalize late-stage, complex molecules. rsc.org

Strategies for Cleavage and Deprotection of Pinanediol Boronate Esters

The pinanediol group serves as an excellent chiral auxiliary and protecting group during synthesis due to its stability. nih.govresearchgate.net However, its removal is essential to obtain the final, active free boronic acid. The remarkable stability of the pinanediol ester, compared to other esters like pinacolates, necessitates specific and often robust deprotection methods. google.com

Transesterification is a common method for cleaving pinanediol boronate esters. This process involves exchanging the pinanediol group with another diol or boronic acid.

A widely used protocol employs a biphasic system (e.g., hexanes-water) with a hydrophobic boronic acid, such as phenylboronic acid or butylboronic acid. google.comvt.edu The pinanediol ester of the target molecule is suspended in the solvent mixture and treated with the acceptor boronic acid. The equilibrium is driven by the preferential partitioning of the newly formed hydrophobic pinanediol-boronate ester into the organic phase, while the desired, more polar, free boronic acid or its derivative remains in the aqueous phase. google.com

Another approach involves transesterification with diethanolamine (B148213) (DEA). acs.org This reaction forms a stable, crystalline diethanolamine-boronate adduct that often precipitates from the reaction mixture, facilitating its isolation. Subsequent hydrolysis of this adduct with aqueous acid yields the free boronic acid. acs.org However, it has been noted that this method is less effective for the highly stable pinanediol esters compared to pinacol (B44631) esters. google.com

| Transesterification Reagent | Conditions | Outcome | Reference |

| Phenylboronic Acid | Biphasic system (e.g., hexanes/water) | Free boronic acid in aqueous phase | nih.govgoogle.comvt.edu |

| Butylboronic Acid | Biphasic system | Free boronic acid in aqueous phase | google.com |

| Diethanolamine (DEA) | Ethereal solution, followed by acid hydrolysis | Forms a stable boronate adduct, then free boronic acid. Less effective for pinanediol esters. | google.comacs.org |

Oxidative cleavage offers an alternative, albeit destructive, method for removing the pinanediol auxiliary. This approach breaks down the diol protecting group entirely. A standard procedure involves the use of sodium periodate (B1199274) (NaIO₄) in a buffered aqueous solution, such as ammonium (B1175870) acetate. vt.eduresearchgate.net This method is effective and can be performed under mild conditions, often yielding the free boronic acid without affecting other sensitive functional groups on the molecule. vt.edu

Beyond transesterification and oxidative cleavage, other important methods exist for the deprotection of pinanediol boronate esters to furnish free boronic acids.

One powerful method involves the conversion of the boronate ester into a fluorinated intermediate. nih.govacs.orgresearchgate.net Treatment of the pinanediol ester with potassium hydrogen difluoride (KHF₂) typically yields a potassium trifluoroborate salt. acs.orgfigshare.com In the specific case of α-amido alkyl boronate esters, this reaction can lead to the formation of difluoroboranes upon aqueous workup. nih.govscribd.com Both the trifluoroborate salts and the difluoroboranes can then be hydrolyzed to the corresponding free boronic acid using conditions such as treatment with trimethylsilyl (B98337) chloride (TMSCl) or aqueous acid. researchgate.netnih.govresearchgate.net

Harsh acidic hydrolysis can also be employed. For instance, refluxing the pinanediol ester in degassed hydrochloric acid has been used to achieve deprotection and yield the free boronic acid. nih.gov Additionally, treatment with strong Lewis acids like boron trichloride (B1173362) (BCl₃) can effectively cleave the pinanediol ester. google.com

| Deprotection Method | Reagents | Intermediate | Key Features | Reference |

| Fluoride-Mediated Cleavage | KHF₂, then TMSCl or acid | Trifluoroborate salt or Difluoroborane | A two-step process applicable to various boronate esters. | nih.govacs.orgresearchgate.net |

| Acidic Hydrolysis | HCl (reflux) | None | Direct but harsh conditions. | nih.gov |

| Lewis Acid Cleavage | BCl₃ | None | Destructive removal of the pinanediol group. | google.com |

| Oxidative Cleavage | NaIO₄ | None | Destructive removal of the pinanediol group under mild conditions. | vt.eduresearchgate.net |

Regeneration and Recovery of the (+)-Pinanediol Chiral Auxiliary

The utility of (+)-pinanediol as a chiral auxiliary in asymmetric synthesis is intrinsically linked to its efficient recovery and regeneration for subsequent use. The remarkable stability of pinanediol boronate esters, including BoroGly-(+)-Pinanediol, presents a significant challenge for the cleavage of the B-O bond to liberate the free diol. researchgate.netwiley-vch.de This stability is attributed to the rigid, pre-organized structure of the pinanediol moiety, which minimizes the entropic penalty associated with ester formation. wiley-vch.dewiley-vch.de Consequently, standard hydrolysis is often incomplete. wiley-vch.deosti.gov To address this, several methodologies have been developed to facilitate the non-destructive removal of the auxiliary, ensuring its viability in cost-effective and sustainable synthetic processes.

A predominant and effective strategy for the recovery of (+)-pinanediol is a two-step process involving transesterification with diethanolamine (DEA), followed by acidic hydrolysis. researchgate.net This method is advantageous due to its mild conditions, tolerance of various functional groups, and the ease of product isolation. researchgate.netacs.org The reaction of the pinanediol boronate ester with diethanolamine in an organic solvent leads to the formation of a more stable, often crystalline, diethanolamine boronate intermediate, which can be easily separated. Subsequent treatment with aqueous acid hydrolyzes the DEA-boronate to yield the desired boronic acid and the protonated diethanolamine, from which the (+)-pinanediol can be recovered from the organic phase.

Another widely employed method involves the conversion of the boronate ester into a trifluoroborate salt using potassium hydrogen difluoride (KHF₂). researchgate.netpsu.eduacs.org This reaction is typically rapid and efficient, even for the highly stable pinanediol esters. psu.edu The resulting trifluoroborate salts are generally water-soluble, which facilitates the separation of the liberated (+)-pinanediol via extraction with an organic solvent. The trifluoroborate can then be hydrolyzed back to the boronic acid under specific conditions, for instance, using trimethylsilyl chloride (TMSCl) or aqueous lithium hydroxide (B78521) (LiOH). researchgate.netscribd.com

Table 1: Comparison of Selected Methods for (+)-Pinanediol Recovery

| Method | Reagents | Key Intermediate | Advantages | Limitations | Citations |

|---|---|---|---|---|---|

| Transesterification | Diethanolamine, Acid (e.g., HCl) | Diethanolamine boronate | Mild conditions, high yield, broad functional group tolerance | Two-step process | researchgate.net |

| Fluoride-Mediated Cleavage | Potassium hydrogen difluoride (KHF₂) | Alkyltrifluoroborate salt | Rapid reaction, efficient cleavage of stable esters | Requires subsequent hydrolysis step to regenerate boronic acid | researchgate.netpsu.eduacs.orgnih.gov |

| Oxidative Cleavage | Sodium periodate (NaIO₄) | - | - | Destructive to the diol, not suitable for recovery | researchgate.netacs.org |

| Biphasic Transesterification | Phenylboronic acid | - | Can be effective for some esters | Not successful for complete hydrolysis of pinanediol esters | osti.govgoogle.com |

| Reductive Cleavage | Lithium aluminum hydride (LiAlH₄) | Borohydride | - | Destructive to the boronic acid moiety | osti.gov |

| Lewis Acid Cleavage | Boron trichloride (BCl₃) | - | Effective cleavage | Destructive to the pinanediol auxiliary | osti.govgoogle.com |

Other reported methods, while effective for cleaving the boronate ester, are often not suitable for the recovery of the chiral auxiliary. For example, oxidative cleavage with reagents like sodium periodate or reductive cleavage with lithium aluminum hydride results in the destruction of the pinanediol or the boronic acid moiety, respectively. researchgate.netosti.govacs.org Similarly, the use of strong Lewis acids such as boron trichloride effectively cleaves the ester but also destroys the chiral diol. osti.govgoogle.com

Biphasic transesterification using another boronic acid, such as phenylboronic acid, has also been explored. osti.govgoogle.com This method relies on partitioning the components between an aqueous and an organic phase to drive the equilibrium towards the desired products. However, its success has been limited with the exceptionally stable pinanediol esters, often resulting in incomplete conversion. wiley-vch.degoogle.com

Stereochemical Aspects in Borogly + Pinanediol Chemistry

Influence of the (+)-Pinanediol Moiety on Stereocontrol

The (+)-pinanediol fragment serves as a chiral auxiliary, a critical role in stereoselective reactions. mendelchemicals.com Derived from (+)-α-pinene, this rigid, bicyclic diol creates a sterically defined environment around the boron atom. This steric hindrance dictates the direction of approach of incoming reagents, leading to the preferential formation of one diastereomer over the other. rsc.org

A key application of this principle is in the Matteson homologation reaction. nih.govresearchgate.net In this process, a boronic ester is reacted with a dichloromethyllithium reagent. The bulky pinanediol group directs the addition of the dichloromethyl group to the less hindered face of the boron atom. rsc.org The subsequent rearrangement of the resulting "ate" complex is stereospecific, yielding an α-chloroalkylboronic ester with a high degree of diastereomeric purity. rsc.orgnih.gov This method is instrumental in constructing chiral centers with a defined absolute configuration. nih.gov The choice of the pinanediol enantiomer, either (+) or (-), determines the resulting absolute configuration of the newly formed stereocenter. researchgate.netnih.gov

The steric constraints imposed by the pinanediol group also enhance the hydrolytic stability of the boronic ester compared to simpler derivatives like those from pinacol (B44631). This stability is advantageous in purification and handling during multi-step syntheses.

Achievement of High Diastereomeric Purity

High diastereomeric purity is a hallmark of reactions utilizing (+)-pinanediol as a chiral auxiliary. In the dichloromethyllithium-mediated homologation of boronic esters, diastereomeric ratios exceeding 99:1 are often achieved. nih.gov This high level of stereocontrol is attributed to the effective steric blocking by the pinanediol moiety. rsc.org

The presence of certain additives, such as zinc chloride, can further enhance the stereoselectivity during the migration step of the homologation reaction, often resulting in diastereomeric excesses of approximately 90-95%. rsc.org

Purification techniques can also be employed to enhance diastereomeric purity. In some instances where a mixture of diastereomers is formed, crystallization can be used to isolate the major, diastereomerically pure isomer. rsc.orgcsic.es Additionally, chromatographic methods, including flash chromatography or HPLC, can be used to separate diastereomers, although care must be taken to avoid hydrolysis on silica (B1680970) gel. rsc.org

| Reaction | Chiral Auxiliary | Achieved Diastereomeric Ratio/Excess | Reference |

| Dichloromethyllithium-mediated homologation | (+)-Pinanediol | >99:1 | |

| Matteson Homologation | (+)-Pinanediol | >98% d.e. | nih.gov |

| Homologation with ZnCl2 additive | (+)-Pinanediol | ~90-95% | rsc.org |

Spectroscopic Characterization of Stereochemistry (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the stereochemistry of BoroGly-(+)-Pinanediol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the structure and the diastereomeric purity of the compound. nih.govtandfonline.com

In ¹H NMR spectra, the protons of the pinanediol moiety exhibit characteristic chemical shifts and coupling constants. For instance, in (+)-Pinanediol (4-phenyl- nih.govoxfordsciencetrove.comtriazol-1-yl)-methaneboronate, distinct signals are observed for the pinanyl methyl groups and the methine proton adjacent to the boronate oxygen (CHOB). nih.gov The integration and multiplicity of these signals can confirm the structure of the pinanediol backbone.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to unambiguously assign the stereochemistry and regiochemistry of these molecules. rsc.orgrsc.org For example, 2D NMR was used to confirm the structure of cyclic dipeptide derivatives of aminoboronic acids. rsc.org The enantiomeric purity of chiral boronic acids can be verified by converting them back into their pinanediol esters and analyzing the resulting mixture by NMR; the presence of a single diastereomer confirms that no epimerization occurred. i.moscow

¹¹B NMR spectroscopy is also utilized to characterize boronate esters, providing information about the coordination state of the boron atom. rsc.org

| Nucleus | Typical Chemical Shift Range (ppm) for Pinanediol Moiety | Information Gained |

| ¹H | ~0.8-2.4 | Signals for methyl and methylene (B1212753) protons confirm the pinane (B1207555) framework. nih.gov |

| ¹H | ~4.2-4.4 | Signal for the methine proton (CHOB) adjacent to the boronate oxygen. nih.gov |

| ¹³C | ~24-52 | Resonances for the aliphatic carbons of the pinane structure. nih.gov |

| ¹³C | ~78-88 | Resonances for the carbons bonded to the boronate oxygens (CHOB and COB). nih.gov |

Stereospecificity in Biological Recognition and Activity

The defined stereochemistry of boronic acid derivatives containing a pinanediol moiety is crucial for their biological activity, as molecular recognition by biological targets like enzymes is often highly stereospecific. nih.gov

For example, in the context of antibacterial agents, the L-boroAla-(+)-pinanediol, the enantiomer of the more active D-boroAla-(-)-pinanediol, showed significantly weaker antibacterial activity. nih.gov This stark difference in activity highlights that the compound likely interacts with a specific macromolecular target rather than causing non-specific disruption. nih.gov The stereocenter alpha to the boron atom is critical for this specific recognition.

Similarly, in the development of inhibitors for the Hepatitis C Virus (HCV) NS3-4A serine protease, the stereochemistry at the P1 position of the inhibitor is critical for potency. The S-diastereomer of a particular inhibitor was found to be nearly 30-fold more potent than the R-diastereomer in enzyme assays. nih.gov This demonstrates the high degree of stereochemical discrimination by the enzyme's active site. Boroglycine itself is a key recognition element in fluorescent tracers designed to identify inhibitors of penicillin-binding proteins (PBPs) and β-lactamases. rsc.org

Advanced Applications and Research Directions of Borogly + Pinanediol and Its Analogues

Role in Medicinal Chemistry and Drug Discovery

BoroGly-(+)-Pinanediol and its analogues have emerged as a significant class of compounds in medicinal chemistry, primarily due to the unique chemical properties of the boronic acid functional group. This moiety can form reversible covalent bonds with the hydroxyl groups of serine or threonine residues present in the active sites of various enzymes, leading to potent and often selective inhibition. This characteristic has been extensively exploited in the design of therapeutic agents targeting a range of diseases.

Development of Protease Inhibitors

Proteases are a class of enzymes that catalyze the breakdown of proteins and are crucial for many biological processes. Their dysregulation is implicated in numerous pathologies, including viral infections, bacterial resistance, and cancer. This compound analogues, particularly peptidyl boronic acids, have been developed as highly effective protease inhibitors.

Serine proteases are a major class of proteolytic enzymes characterized by a highly reactive serine residue in their active site. Boronic acid-containing inhibitors, including analogues of this compound, act as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. The boron atom is attacked by the nucleophilic hydroxyl group of the active site serine, forming a stable, reversible covalent adduct. This interaction effectively blocks the enzyme's catalytic activity. The specificity of these inhibitors can be tuned by modifying the peptide backbone to match the substrate preference of the target serine protease.

| Analogue | Target Protease | Inhibition Constant (Ki) |

|---|---|---|

| Boc-l-Lys(Cbz)-d-boroAla | NG PBP 3 | 370 nM |

| BOL-darunavir | Wild-type HIV-1 Protease | 10 ± 2 pM |

| Phenylboronic acid analogue of darunavir (B192927) | Wild-type HIV-1 Protease | 0.5 ± 0.3 pM |

While serine is a common target, the interaction of boronic acids with threonine residues is also a critical aspect of their inhibitory mechanism, particularly in enzymes like the proteasome. Peptide boronic acids have been identified as a significant class of covalent reversible proteasome inhibitors with high selectivity, owing to the fact that boronic acids are more prone to covalently bind to threonine residues than to cysteine residues within the proteasome active sites. This interaction is analogous to that with serine, where the hydroxyl group of the threonine side chain acts as a nucleophile, attacking the boron atom to form a tetrahedral boronate adduct. This selective interaction with threonine proteases has been a key factor in the development of potent and specific inhibitors for various therapeutic applications.

HIV-1 protease is an aspartyl protease essential for the life cycle of the human immunodeficiency virus. Boron-containing compounds have been investigated as inhibitors of this critical enzyme. Analogues of this compound have been designed to fit into the active site of HIV-1 protease, with the boronic acid moiety interacting with the catalytic aspartate residues. For instance, replacing the aniline (B41778) moiety in the established HIV protease inhibitor darunavir with a phenylboronic acid resulted in a 20-fold increase in affinity for the protease. Another analogue, BOL-darunavir, demonstrated equipotent inhibition to darunavir with a Ki value of 10 ± 2 pM against the wild-type enzyme. These findings underscore the potential of boronic acid-containing molecules in the development of novel anti-HIV therapies.

| Analogue | Target | Inhibition Constant (Ki) |

|---|---|---|

| Phenylboronic acid analogue of darunavir | Wild-type HIV-1 Protease | 0.5 ± 0.3 pM |

| Phenylboronic acid analogue of darunavir | D30N mutant HIV-1 Protease | 0.4 pM |

| BOL-darunavir | Wild-type HIV-1 Protease | 10 ± 2 pM |

| Darunavir (reference) | Wild-type HIV-1 Protease | 10 pM |

The Hepatitis C virus NS3-4A serine protease is a key enzyme in the viral replication cycle, making it a prime target for antiviral drug development. Peptidomimetic boronic acid inhibitors have been designed to target this enzyme. These inhibitors act as covalent, reversible inhibitors by forming an adduct with the active site serine of the NS3 protease. The potency of these inhibitors can be influenced by the peptide sequence, which is optimized to mimic the natural substrate of the HCV protease. Several NS3-4A protease inhibitors have demonstrated significant antiviral activity in clinical trials, with some showing inhibition constants in the nanomolar range. For example, the inhibitor glecaprevir (B607649) has shown potent inhibition against multiple HCV genotypes, with Ki values below 5 pM for genotypes 1a, 4a, and 5a, and 500 pM for genotype 3a.

| Inhibitor | HCV Genotype | Inhibition Constant (Ki) |

|---|---|---|

| Glecaprevir | 1a, 4a, 5a | < 5 pM |

| 2b, 6b | 9-10 pM | |

| 3a | 500 pM | |

| Telaprevir (VX-950) | 1 | 7 nM |

| Boceprevir (SCH 503034) | - | 14 nM |

Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for the synthesis of the peptidoglycan cell wall. They are the primary targets of β-lactam antibiotics. Boronic acid derivatives, including analogues of this compound, have been developed as inhibitors of PBPs. These compounds act as transition-state analogues, forming a reversible covalent bond with the active site serine residue of the PBP, thereby inhibiting cell wall synthesis and exerting antibacterial effects. Research has shown that peptidomimetic boronic acids can be effective inhibitors of PBPs. For example, various boronic acid derivatives have been shown to inhibit PBP1b with IC50 values in the micromolar range.

| Compound | Target PBP | Inhibition Data |

|---|---|---|

| Boc-l-Lys(Cbz)-d-boroAla | NG PBP 3 | Ki = 370 nM |

| Compound 9 (a boronic acid derivative) | PBP1b | IC50 = 28.2 µM |

| Aztreonam (reference) | PBP1b | IC50 = 1.2 ± 0.1 µM |

Targeting Penicillin-Binding Proteins (PBPs)

Interaction with Serine-Lysine Catalytic Dyads

This compound and its analogues function by targeting enzymes that possess a serine-lysine catalytic dyad in their active site. This two-amino acid constellation is crucial for the enzyme's catalytic activity, particularly in bacterial enzymes like Penicillin-Binding Proteins (PBPs). The interaction mechanism involves the boronic acid moiety of the inhibitor with both key residues of the dyad.

Computational analyses have detailed the mechanism of covalent bond formation between boronic acids and the active site of PBP1b, which features a Ser460-Lys463 catalytic dyad. nih.gov The process begins with a nucleophilic attack by the hydroxyl group of the serine (Ser460) residue on the electrophilic boron atom of the inhibitor. nih.gov This interaction is significantly facilitated by the adjacent lysine (B10760008) (Lys463) residue, which acts as a general base. The lysine abstracts a proton from the serine's hydroxyl group, increasing its nucleophilicity and promoting the formation of a stable, covalent tetrahedral adduct between the boron and the serine oxygen. nih.gov

A novel strategy for PBP inhibition involves shifting the target from the serine to the lysine residue within the dyad. nih.gov Certain derivatives, such as 2-formylbenzeneboronic acids, have been shown to covalently label Lys463. This approach represents a new frontier for developing reversible covalent antibacterial agents that could potentially overcome resistance mechanisms to traditional β-lactam antibiotics. nih.gov While serine-targeting boronic acids are effective, the lysine-targeting counterparts are considered favorable for further development. nih.gov

Boroglycine Derivatives as PBP1b Inhibitors

Boroglycine derivatives are recognized for their inhibitory activity against Penicillin-Binding Protein 1b (PBP1b), an essential enzyme in bacterial cell wall biosynthesis. bohrium.com Their mechanism of action relies on the formation of a reversible covalent bond with the catalytic serine residue (Ser460) in the PBP1b active site. nih.gov This covalent modification inactivates the enzyme, disrupting the cross-linking of the peptidoglycan layer, which is vital for maintaining the structural integrity of the bacterial cell.

Structure-activity relationship studies have revealed important insights into the efficacy of these inhibitors. It has been demonstrated that the structure of the amino acid side chain plays a critical role. For instance, linear boronic acid derivatives, like boroglycine, are effective inhibitors of PBP1b. nih.gov However, branching on the α-carbon, as seen in boroalanine (the boron analogue of alanine), diminishes the inhibitory activity against this specific enzyme. nih.gov This suggests that the spatial arrangement within the enzyme's active site is highly selective, favoring less sterically hindered inhibitors.

Exploration as Antibacterial Agents

Inhibition of Bacterial Cell Wall Biosynthesis (e.g., D-Ala-D-Ala Ligase)

Beyond PBPs, boronic acid-containing amino acid analogues have been explored as inhibitors of other crucial enzymes in the bacterial cell wall synthesis pathway. One such key target is D-Ala-D-Ala ligase (Ddl), an essential enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide. nih.govnih.gov This dipeptide is a critical precursor for the synthesis of peptidoglycan.

The analogue D-boroAla, in particular, has been identified as a potent inhibitor of D-Ala-D-Ala ligase. nih.govnih.gov By targeting Ddl, D-boroAla effectively halts the production of the necessary building blocks for the cell wall, leading to bacterial cell death. nih.gov This mechanism is distinct from that of β-lactams, which target the final transpeptidation step catalyzed by PBPs. The ability of boron-containing amino acid analogues to inhibit different stages of peptidoglycan biosynthesis highlights their versatility as antibacterial agents and supports D-Ala-D-Ala ligase as a viable target for the development of new classes of antibiotics. nih.gov

Spectrum of Antibacterial Activity

Boronic acid amino acid analogues have demonstrated a promising range of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The analogue D-boroAla, for example, is described as a broad-spectrum antibacterial agent. nih.govnih.gov

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit visible bacterial growth. Studies have determined the MIC values for various boron-containing compounds against different bacterial strains. For instance, D-boroAla exhibits MICs as low as 8 µg/mL against certain organisms. nih.gov The bactericidal activity of these compounds has also been established; D-boroAla is bactericidal at its MIC against Staphylococcus aureus and Bacillus subtilis, and at four times its MIC against Escherichia coli and Salmonella enterica. nih.gov

| Compound | Organism | MIC (µg/mL) | Bactericidal Concentration |

|---|---|---|---|

| D-boroAla | Staphylococcus aureus | 8 | 1x MIC |

| D-boroAla | Bacillus subtilis | - | 1x MIC |

| D-boroAla | Escherichia coli | - | 4x MIC |

| D-boroAla | Salmonella enterica | - | 4x MIC |

| boroGly | Various | >8 | - |

| d-boroHomoAla | Various | >8 | - |

| d-boroVal | Various | >8 | - |

Data sourced from studies on D-boroAla and its analogues, indicating its superior activity compared to other tested compounds like boroGly, d-boroHomoAla, and d-boroVal. nih.gov

Influence of Protecting Groups on Cellular Permeability

The chemical structure of this compound includes a (+)-pinanediol group, which serves as a chiral auxiliary and a protecting group for the boronic acid moiety. researchgate.net Protecting groups are temporary modifications to a functional group to prevent it from reacting during a chemical synthesis, and they are removed in a final step to yield the active compound. nih.gov In the context of boronic acid drugs, groups like pinanediol or pinacol (B44631) are commonly used for this purpose. nih.gov

The presence of such protecting groups can significantly influence the physicochemical properties of the molecule, including its cellular permeability. The bacterial cell wall and membrane present a formidable barrier to many potential drugs. A protecting group like pinanediol, which is derived from pinene, is lipophilic (fat-soluble) in nature. This increased lipophilicity can enhance the molecule's ability to traverse the lipid-rich bacterial cell membranes.

Emerging Applications in Anticancer Research

Boron-containing compounds, a class that includes this compound, are gaining significant attention for their potential applications in oncology. nih.govscitechnol.comresearcher.life Their utility extends from cancer chemoprevention to active therapeutic agents, with research exploring their efficacy against a variety of malignancies, including prostate, breast, cervical, and lung cancers. nih.govscitechnol.com

The anticancer mechanisms of boron compounds are multifaceted. They have been shown to interfere with the physiology of cancer cells by inhibiting key enzymes, such as serine proteases, and by disrupting metabolic processes. nih.gov One of the most well-known boron-containing anticancer drugs is Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma. acs.org This demonstrates the principle that boron's unique chemistry, particularly the ability of the boron atom to form stable complexes with biological nucleophiles, can be effectively harnessed for therapeutic purposes. researcher.lifeacs.org

Furthermore, boron-based drugs are central to Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy. acs.orgresearchgate.net In BNCT, non-toxic boron compounds that selectively accumulate in tumor cells are administered to the patient. The tumor is then irradiated with a beam of low-energy neutrons, which are captured by the boron-10 (B1234237) isotope. This capture event triggers a nuclear reaction that releases high-energy alpha particles and lithium nuclei, which destroy the cancer cells from within while sparing the surrounding healthy tissue. acs.org The development of new boron delivery agents, such as amino acid analogues, is a critical area of research to improve the efficacy of BNCT. researchgate.net

Strategies for Prodrug Development and Enhanced Stability

The development of prodrugs is a critical strategy in medicinal chemistry aimed at overcoming limitations of drug candidates, such as poor solubility, rapid metabolism, or lack of targeted delivery. Prodrugs are inactive compounds that are converted into active drugs in vivo through enzymatic or chemical processes mdpi.comnih.govcasjournal.org. For boron-containing compounds like this compound, which have therapeutic potential, prodrug strategies often focus on masking the reactive boronic acid group to improve stability and pharmacokinetic properties.

One key strategy involves the formation of boronic esters. The pinanediol moiety in this compound is not just a chiral auxiliary but also serves as a protecting group for the boronic acid. This esterification enhances the compound's stability by protecting the Lewis acidic boron center from premature reactions. Research has shown that using pinanediol (PD) in the synthesis of aryl-boronate polymers results in a highly stable boronic ester researchgate.net. This stability is crucial for a prodrug, ensuring it remains intact until it reaches its target site. The release of the active boronic acid can then be triggered by specific physiological conditions, such as a change in pH or the presence of certain enzymes that hydrolyze the ester bond.

Another approach to enhance stability and control the release of the active agent is the co-crystallization of boronic acid derivatives with appropriate co-formers, such as carboxylic acids. This has been shown to improve the stability of compounds like adefovir (B194249) dipivoxil, preventing degradation and enhancing bioavailability nih.gov. While not directly involving this compound, this principle can be applied to its analogues to create more robust formulations.

The primary goals for these prodrug strategies are summarized in the table below.

| Strategy | Objective | Mechanism of Action |

| Boronic Ester Formation (e.g., with Pinanediol) | Enhance chemical stability, improve membrane permeability. | The pinanediol group acts as a protective cap on the boronic acid, preventing unwanted reactions and increasing lipophilicity for better cell uptake. |

| Polymer Conjugation | Increase half-life, achieve targeted delivery. | Attaching the boronic acid derivative to a polymer backbone can reduce renal clearance and allow for passive or active targeting to specific tissues. |

| Co-crystallization | Improve solid-state stability and dissolution properties. | Forming a co-crystal with a suitable partner molecule can create a more stable crystalline lattice, protecting the drug from degradation. |

Catalytic Applications of Boronic Acid Derivatives

Organocatalytic Transformations

Boronic acid derivatives, including chiral esters like this compound, are pivotal in various organocatalytic transformations. In these reactions, a small organic molecule accelerates the reaction without being a metal-based catalyst. A significant area of application is in asymmetric synthesis, where chiral catalysts guide the formation of one enantiomer of a product over the other.

BINOL-type organocatalysts are frequently used to form highly reactive chiral esters with boronic acids diva-portal.org. These transient esters then participate in reactions such as asymmetric allylborations. However, the stability of certain boronic esters can influence their reactivity. For instance, studies have shown that while a free allylboronic acid readily reacts with a ketone, the corresponding pinacol and pinanediol esters can be completely inert under the same conditions diva-portal.org. This highlights the role of the diol auxiliary in modulating the reactivity of the boron center. The stability of the this compound ester makes it an excellent candidate for reactions where a slow, controlled release of the active boronic acid is desired or as a stable precursor for the generation of more reactive species in situ.

The utility of boronic esters in organocatalysis is often linked to their ability to undergo transesterification with a chiral diol catalyst, creating a new, more reactive chiral boronic ester that then participates in the key bond-forming step. The efficiency of this process depends on the relative stability of the starting ester and the catalytically active one.

Role in Transition Metal-Catalyzed Reactions (e.g., C-H Borylation)

Boronic esters are indispensable reagents in transition metal-catalyzed reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. A powerful modern technique is the direct C-H borylation of aromatic and heteroaromatic compounds, which installs a boronic ester group directly onto a C-H bond researchgate.netnih.gov. This method provides a versatile handle for further chemical modifications.

Iridium and palladium complexes are the most common catalysts for these transformations nih.gov. Iridium catalysts, in particular, are effective for the direct borylation of a wide range of substrates nih.govnih.gov. The reaction typically involves a reagent like bis(pinacolato)diboron (B136004) or a related borane (B79455) source, which transfers a boryl group to the organic substrate. While pinacol esters are common, the underlying principles apply to other diol esters like those from (+)-pinanediol. The choice of diol can influence the stability and reactivity of the resulting boronic ester.

These borylated products serve as crucial building blocks in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling cuny.edu. The ability to synthesize aryl boronic esters through direct C-H activation avoids the need for pre-functionalized starting materials like organohalides, making synthetic routes more efficient nih.gov.

The table below summarizes key transition metal-catalyzed reactions involving boronic esters.

| Reaction | Catalyst | Description | Significance |

| C-H Borylation | Iridium (Ir) or Rhodium (Rh) | Direct conversion of a C-H bond to a C-B bond, installing a boronic ester. nih.gov | Provides a direct route to versatile organoboron intermediates from simple hydrocarbons. nih.gov |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Cross-coupling of a boronic ester with an organohalide to form a C-C bond. cuny.edu | A robust and widely used method for constructing biaryl compounds and other complex molecules. |

| Copper-Catalyzed Cross-Coupling | Copper (Cu) | Stereospecific coupling of alkylboronic esters with various electrophiles. nih.gov | Enables the formation of C-C, C-N, and C-O bonds with high stereochemical control. nih.gov |

Applications in Molecular Recognition and Sensing

Design of Carbohydrate Sensors

Boronic acids have the unique ability to bind reversibly and covalently with compounds containing 1,2- or 1,3-diols, such as carbohydrates rsc.orgnih.govsemanticscholar.org. This interaction forms stable five- or six-membered cyclic boronate esters. This principle is the foundation for designing sophisticated sensors for saccharide detection, a field of great importance for monitoring conditions like diabetes researchgate.net.

The design of these sensors often involves coupling a boronic acid recognition unit (like that in this compound) to a signaling unit, typically a fluorophore. When the boronic acid binds to a carbohydrate, the electronic properties of the boron atom change. This change can alter the fluorescence of the attached signaling molecule, providing a detectable output bath.ac.uknih.gov. The strength of the binding and the resulting signal can be tuned by modifying the structure of the boronic acid and the fluorophore. The inherent chirality of the (+)-pinanediol group can also be exploited to achieve enantioselective recognition of different sugar isomers.

The interaction of pinanediol with phenylboronic acids has been studied to understand the stability of the formed esters. These studies reveal the formation of very stable trigonal esters, which is a key factor in the design of effective sensors rsc.org.

Development of Fluorescent Tracers for Binding Assays

Building on the same principles as carbohydrate sensors, boronic acid derivatives are instrumental in developing fluorescent tracers for various binding assays. In these systems, the boronic acid moiety acts as a recognition element that binds to a specific target, while an integrated fluorophore reports on the binding event.

A common mechanism for signal transduction in these sensors is Photoinduced Electron Transfer (PET). In a typical design, a fluorophore (e.g., anthracene) is positioned near a nitrogen atom (amine). In the unbound state, the lone pair of electrons on the nitrogen can quench the fluorescence of the fluorophore through PET bath.ac.uk. When the boronic acid binds to a diol-containing target molecule, the Lewis acidity of the boron center increases. This enhanced acidity leads to a stronger interaction with the nearby nitrogen atom, which reduces its ability to quench the fluorophore, resulting in an increase in fluorescence intensity researchgate.netbath.ac.uk.

This "off-to-on" switching mechanism allows for the sensitive detection of binding events. Novel fluorescent probes are continuously being developed that react rapidly with boronic acids to emit a strong fluorescent signal, allowing for the visualization and quantification of boron-containing compounds in biological systems mdpi.com.

Utility as Chiral Building Blocks in Complex Chemical Synthesis

Chiral organoboron compounds, particularly boronic esters derived from chiral auxiliaries like (+)-pinanediol, are exceptionally versatile building blocks in asymmetric synthesis. researchgate.net Their utility stems from the ability to undergo a wide array of stereospecific transformations, allowing for the construction of complex molecular architectures with precise control over stereochemistry. researchgate.net The (+)-pinanediol moiety serves as a powerful chiral director, enabling the formation of new stereocenters with high levels of enantiomeric and diastereomeric purity.

A key strategy in leveraging these chiral building blocks is the Matteson homologation reaction. This process involves the reaction of a boronic ester with a dichloromethyl)lithium, which, after rearrangement, forms an α-chloro boronic ester. When (+)-pinanediol boronic esters are used, this reaction proceeds with exceptional diastereoselectivity, routinely yielding (αS)-α-chloro boronic esters with greater than 99% diastereomeric excess. The resulting α-chloro boronic esters are valuable intermediates that can undergo nucleophilic displacement of the chloride with a variety of reagents, such as Grignard reagents or alkoxides, to form new chiral boronic esters. This sequence can be repeated to install adjacent chiral centers with high fidelity.

The versatility of this methodology has been demonstrated in the synthesis of various biologically active molecules, including insect pheromones. For instance, (3S,4S)-4-methyl-3-heptanol, a component of the aggregation pheromone of the elm bark beetle, was synthesized starting from (+)-pinanediol propylboronate. iupac.org Similarly, the synthesis of exo-brevicomin, a component of the western pine beetle's aggregation pheromone, showcased the compatibility of the homologation strategy with masked functionalities like ketals. iupac.org

The following table summarizes the application of (+)-pinanediol boronic esters in the synthesis of key intermediates for natural products:

| Starting Material | Target Intermediate/Product | Key Transformation(s) | Diastereoselectivity/Enantioselectivity |

| (+)-Pinanediol propylboronate | (3S,4S)-4-methyl-3-heptanol | Matteson homologation, reaction with Grignard reagent | High diastereoselectivity |

| (+)-Pinanediol ethylboronate | Intermediate for exo-brevicomin | Matteson homologation, reaction with Grignard reagent derived from a ketal | High diastereoselectivity |

| (+)-Pinanediol phenylboronate | (+)-Pinanediol (1R)-1-phenylethylboronate | Homologation followed by reaction with methylmagnesium bromide | 97-98% diastereomerically pure |

The chiral boronic ester moiety not only directs the stereochemistry of subsequent transformations but also serves as a versatile functional handle. The carbon-boron bond can be stereospecifically converted into a variety of other functional groups. For example, oxidation of the boronic ester with hydrogen peroxide yields the corresponding chiral alcohol with retention of configuration. This cleavage of the pinanediol group is a crucial step in finalizing the synthesis of the target molecule. iupac.org

Analogues of this compound, where the glycine (B1666218) moiety is replaced by other functional groups, have also been explored. For example, α-acetamido boronic esters, which are inhibitors of serine protease enzymes, have been prepared using similar asymmetric homologation strategies. Furthermore, the development of other chiral auxiliaries, such as (R,R)-2,3-butanediol, has provided alternative routes to chiral α-chloro boronic esters, albeit sometimes with slightly lower diastereoselectivity compared to (+)-pinanediol.

The following table details the diastereoselectivity achieved in the homologation of various boronic esters using (+)-pinanediol as the chiral auxiliary:

| Boronic Ester Substrate | Product ((αS)-α-chloro boronic ester) | Diastereomeric Purity |

| (+)-Pinanediol methylboronate | (+)-Pinanediol (1S)-1-chloroethylboronate | >99% |

| (+)-Pinanediol n-butylboronate | (+)-Pinanediol (1S)-1-chloropentylboronate | >99% |

| (+)-Pinanediol isobutylboronate | (+)-Pinanediol (1S)-1-chloro-3-methylbutylboronate | 75% |

The data clearly indicates the high degree of stereocontrol exerted by the (+)-pinanediol auxiliary, particularly with unbranched alkyl boronic esters. This reliability makes this compound and its analogues powerful tools for the construction of enantiomerically pure compounds in complex chemical synthesis.

Mechanistic Studies and Computational Investigations

Elucidation of Reaction Mechanisms in Boronic Ester Formation

The formation of boronic esters from boronic acids and diols is a reversible reaction that is fundamental to the synthesis and biological action of compounds like BoroGly-(+)-Pinanediol. The mechanism of this esterification has been a subject of extensive research, with several pathways proposed depending on the reaction conditions and the nature of the reactants.

Kinetic and equilibrium studies have shown that both the trigonal boronic acid, RB(OH)₂, and its tetrahedral boronate ion, RB(OH)₃⁻, can be reactive species in the esterification process with diols researchgate.net. The reaction generally proceeds through a rate-determining intermolecular step. For diols with high pKa values, the reaction mechanism in alkaline solutions involves both the boronic acid and the boronate ion pathways researchgate.net. The use of chiral diols, such as (+)-pinanediol, is a well-established strategy for the asymmetric synthesis of α-amino boronic esters, yielding high diastereoselectivity uni-saarland.de. The (+)-pinanediol auxiliary serves to control the stereochemistry at the α-carbon. The synthesis of α-amido boronic esters using pinanediol has been described, highlighting the utility of this chiral auxiliary acs.org. The removal of the pinanediol group can be achieved through various methods, including oxidative cleavage or transesterification, to yield the free boronic acid nih.gov.

Molecular Mechanisms of Boron-Containing Compound Interaction with Biological Targets

The biological activity of this compound, particularly its role as an enzyme inhibitor, is dictated by the specific molecular interactions between the boronic acid moiety and the target protein. These interactions are multifaceted and have been elucidated through a combination of experimental and computational approaches.

A key mechanism of action for boronic acid inhibitors is the formation of a stable, tetrahedral adduct with a nucleophilic residue in the active site of an enzyme, most commonly a serine residue in serine proteases nih.govnih.gov. The boron atom of the boronic acid is electrophilic and is attacked by the hydroxyl group of the active site serine. This results in the formation of a covalent, yet reversible, bond, creating a tetrahedral boronate species that mimics the transition state of peptide bond hydrolysis nih.govnih.gov. This stable adduct effectively blocks the catalytic activity of the enzyme. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the structure and stability of these tetrahedral adducts, providing insights into their bonding and electrostatic properties nih.govresearchgate.net.

The potency of many boronic acid-based inhibitors, including peptidyl boronic acids, stems from their ability to act as transition-state analogs nih.govnih.gov. During the enzymatic hydrolysis of a peptide bond, a transient, high-energy tetrahedral intermediate is formed. Boronic acid inhibitors are designed to mimic this intermediate. By forming a stable tetrahedral adduct with the active site serine, they effectively replicate the geometry and charge distribution of the transition state, leading to very tight binding and potent inhibition nih.gov. This principle has been a cornerstone in the design of numerous serine protease inhibitors nih.govekb.eg.

The chemistry of boron in biological systems is largely governed by its Lewis acidic nature. The boron atom in a boronic acid possesses an empty p-orbital, making it an electron pair acceptor nih.gov. This Lewis acidity is crucial for its interaction with nucleophilic residues in enzyme active sites, such as the serine hydroxyl group. The strength of this Lewis acidity can be modulated by the substituents on the boronic acid. Electron-withdrawing groups can enhance the Lewis acidity, potentially leading to stronger binding and more potent inhibition. The pinanediol ester in this compound can also influence the Lewis acidity of the boron center. The stability of boronate esters and their interaction with biological molecules is an area of active investigation, with studies showing that the bulky structure of pinanediol can contribute to the stability of the ester nih.govacs.org.

In addition to the covalent bond with the catalytic serine, other interactions can contribute to the stability of the enzyme-inhibitor complex. In the case of α-amino boronic acids like this compound, the nitrogen atom of the amino group can form a dative bond with the boron atom. This intramolecular coordination can stabilize the tetrahedral state of the boron, further enhancing the inhibitory potency researchgate.netnih.govrsc.org. Such dative B-N bonds have been studied in various contexts and are recognized for their significant role in the structure and reactivity of boron compounds nih.govrsc.orgrsc.org. The formation of these bonds can be influenced by the surrounding microenvironment, such as the active site of an enzyme.

Computational Chemistry Approaches in Boronic Acid Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties and reaction mechanisms of boronic acids and their derivatives. These methods allow for the detailed examination of molecular structures, reaction pathways, and electronic properties that are often difficult to probe experimentally.

DFT calculations have been used to study the stability of trigonal and tetrahedral boronate esters, providing insights into the factors that govern their relative energies researchgate.net. Computational studies have also been instrumental in elucidating the mechanism of boronic acid labeling of catalytic serine residues in enzymes, by calculating the free energy profiles of the reaction nih.gov. Furthermore, DFT can be used to analyze the reactivity and stability of specific compounds like this compound, by examining their frontier molecular orbitals (HOMO and LUMO) and other electronic descriptors mdpi.comresearchgate.net. These computational approaches provide a molecular-level understanding that can guide the design of more effective and selective boronic acid-based inhibitors.

Interactive Data Tables

Table 1: Key Mechanistic Features of Boronic Ester Formation and Interaction

| Feature | Description | Relevance to this compound | Key References |

| Reactive Species | Both trigonal RB(OH)₂ and tetrahedral RB(OH)₃⁻ can react with diols. | The formation of the pinanediol ester involves these species. | researchgate.net |

| Stereocontrol | Chiral diols like (+)-pinanediol are used for asymmetric synthesis. | The (+)-pinanediol moiety controls the stereochemistry of the glycine (B1666218) α-carbon. | uni-saarland.de |

| Tetrahedral Adduct | Forms a stable, reversible covalent bond with active site serine residues. | This is the primary mechanism of enzyme inhibition. | nih.govnih.govnih.gov |

| Transition State Mimicry | The tetrahedral boronate adduct mimics the transition state of peptide hydrolysis. | This mimicry leads to high-affinity binding and potent inhibition. | nih.gov |

| Lewis Acidity | The electrophilic boron atom acts as a Lewis acid, accepting electrons from nucleophiles. | Essential for the initial interaction with the enzyme's catalytic serine. | nih.gov |

| Dative N-B Bond | Intramolecular coordination between the amino nitrogen and the boron atom. | Can further stabilize the inhibitory complex. | researchgate.netnih.govrsc.org |

Table 2: Application of Computational Methods in Boronic Acid Research

| Computational Method | Application | Insights for this compound | Key References |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, molecular structures, and electronic properties. | Elucidation of the esterification mechanism and the stability of the enzyme-inhibitor adduct. | nih.govnih.govresearchgate.netresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of enzymatic reactions involving boronic acid inhibitors. | Detailed understanding of the interactions within the enzyme active site. | nih.gov |

| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular interactions, such as dative bonds. | Quantifying the strength and nature of the N-B interaction. | mdpi.com |

| Frontier Molecular Orbital (FMO) Analysis | Prediction of reactivity based on HOMO and LUMO energies. | Assessing the electrophilicity of the boron center and its susceptibility to nucleophilic attack. | mdpi.comresearchgate.net |

Quantum Mechanical/Molecular Mechanical (QM/MM) Free Energy Calculations for Ligand-Protein Binding

The binding of boronic acid-containing ligands, such as this compound, to protein targets often involves the formation of a reversible covalent bond with a nucleophilic residue, typically a serine, in the active site. Understanding the energetics and mechanism of this interaction at a molecular level is crucial for rational drug design. Quantum Mechanical/Molecular Mechanical (QM/MM) methods have emerged as a powerful tool for this purpose, offering a balance between the accuracy of quantum mechanics (QM) for the reactive site and the computational efficiency of molecular mechanics (MM) for the larger protein environment. researchgate.netnih.gov

The QM/MM approach allows for a detailed description of the electronic rearrangements that occur during the formation of the covalent bond between the boron atom of the inhibitor and the oxygen atom of the active site serine. nih.govacs.org This is particularly important for boronic acids, as the boron atom undergoes a change in hybridization from a trigonal planar sp² state to a tetrahedral sp³ state upon binding. nih.govfrontiersin.org Standard molecular mechanics force fields are generally incapable of accurately modeling this change in coordination and the associated electronic effects.

In a typical QM/MM simulation of a boronic acid inhibitor binding to a serine protease, the QM region would include the boronic acid moiety and the side chain of the catalytic serine residue. researchgate.net The rest of the protein and the surrounding solvent are treated using MM. This setup allows for the calculation of the free energy profile of the binding process, including the activation energy barrier for the formation of the tetrahedral intermediate. mdpi.com

Time-dependent QM/MM simulations can provide insights into the structural changes and geometric preferences that lead to the covalent docking process. nih.govfrontiersin.org For instance, studies on boronic acid inhibitors of β-lactamases have shown that the distance between the boron atom and the serine oxygen needs to be around 3 Å for the reaction to occur. frontiersin.org These simulations can also elucidate the role of other active site residues in stabilizing the transition state and the final adduct.

Investigation of Oxidative Deboronation Pathways

A critical aspect of the chemical stability and metabolic fate of boronic acid-containing compounds is their susceptibility to oxidative deboronation. This process involves the cleavage of the carbon-boron bond, leading to the replacement of the boronic acid group with a hydroxyl group and the formation of boric acid. pnas.org This transformation can represent a deactivation pathway for boronic acid-based therapeutic agents. acs.org Computational studies have been instrumental in elucidating the mechanisms and energetics of these oxidative deboronation reactions.

Computational investigations have explored the oxidative deboronation of boroglycine, a structural analog of the amino acid glycine containing a boronic acid moiety, using reactive oxygen species (ROS) such as water (H₂O) and hydrogen peroxide (H₂O₂). nih.govnih.gov These studies serve as a valuable model for understanding the potential oxidative degradation of more complex molecules like this compound.

The calculations, employing methods such as second-order Møller-Plesset (MP2) perturbation theory and Density Functional Theory (DFT), have revealed that the thermodynamics and kinetics of oxidative deboronation are highly dependent on the nature of the oxidizing agent. nih.govnih.gov

Deboronation by Water: The reaction of boroglycine with water to yield aminomethanol (B12090428) and borinic acid was found to be endothermic, with a significant activation energy barrier. nih.govnih.gov This suggests that oxidative deboronation by water is a thermodynamically and kinetically unfavorable process under physiological conditions. nih.gov

The following tables summarize the key thermodynamic and kinetic data from the computational investigation of boroglycine's oxidative deboronation.

| Computational Method | Environment | ΔH (kcal/mol) | ΔH‡ (kcal/mol) |

|---|---|---|---|

| MP2(FC)/cc-pVTZ | In Vacuo | +12.0 | +94.3 |

| MP2(FC)/cc-pVTZ | PCM Aqueous Media | +13.7 | +89.9 |

| PBE1PBE/6-311++G(d,p) | In Vacuo | +11.3 | - |

| MP2/aug-cc-pVTZ | In Vacuo | +13.3 | - |

| Computational Method | Environment | ΔH (kcal/mol) | ΔH‡ (kcal/mol) |

|---|---|---|---|

| MP2(FC)/cc-pVTZ | In Vacuo | -100.9 | +23.2 |

| MP2(FC)/cc-pVTZ | CPCM Aqueous Media | -99.6 | - |

| PBE1PBE/6-311++G(d,p) | In Vacuo | -97.7 | +18.2 |

Future Perspectives and Emerging Research Avenues

Rational Design and Synthesis of Novel BoroGly-(+)-Pinanediol Analogues

The rational design of new bioactive molecules is a cornerstone of drug discovery. mdpi.com For this compound, this involves the strategic modification of its core structure to enhance specific properties such as potency, selectivity, and pharmacokinetic profiles. Researchers are focusing on several key areas for modification:

Modification of the Glycine (B1666218) Moiety: The amino acid component offers a prime site for alteration. By substituting glycine with other natural or unnatural amino acids, researchers can introduce new functional groups. These changes can influence binding interactions with biological targets, alter solubility, and modulate metabolic stability. nih.gov

Derivatization of the Pinanediol Scaffold: The chiral pinanediol group is crucial for stereochemical control during synthesis and can influence biological activity. The design of analogues may involve altering the substituents on this bicyclic system to fine-tune steric and electronic properties, potentially leading to enhanced target specificity. acs.org

Hybrid Molecule Synthesis: A promising strategy involves the hybridization of the this compound pharmacophore with other known bioactive fragments. nih.gov This approach aims to create bifunctional molecules that can interact with multiple targets or possess dual modes of action, potentially leading to synergistic therapeutic effects.

The synthesis of these novel analogues relies on established and emerging organic chemistry methodologies. The goal is to develop efficient, stereoselective synthetic routes that allow for the systematic exploration of chemical space around the this compound core. nih.gov

Table 1: Illustrative Design Strategies for this compound Analogues

| Modification Site | Strategy | Potential Outcome | Relevant Principle |

|---|---|---|---|

| Glycine Moiety | Substitution with lipophilic amino acids | Enhanced cell membrane permeability | Improving pharmacokinetic parameters (ADME) nih.gov |

| Glycine Moiety | Introduction of charged side chains | Increased aqueous solubility | Improving solubility and partition property nih.gov |

| Pinanediol Scaffold | Alteration of bicyclic ring substituents | Improved target binding selectivity | Tuning steric hindrance and electronic properties acs.org |

| Boronic Acid Group | Bioisosteric replacement | Modulated reactivity and stability | Increasing metabolic and chemical stability nih.gov |

| Overall Molecule | Hybridization with known kinase inhibitors | Creation of dual-action anticancer agents | Rational design of target-oriented lead compounds mdpi.com |

Expansion into New Therapeutic Modalities

Boronic acid derivatives are recognized for their extensive therapeutic potential in areas including oncology and infectious diseases. sprinpub.comsemanticscholar.org Future research on this compound is set to expand its application into novel therapeutic modalities that go beyond traditional small-molecule enzyme inhibition.

Boron Neutron Capture Therapy (BNCT): BNCT is a targeted cancer therapy that requires the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. nih.gov this compound analogues can be designed as delivery agents for ¹⁰B. By incorporating these boron-rich compounds into nanostructures like micelles or nanoparticles, researchers aim to improve tumor-specific delivery and enhance the efficacy of BNCT. nih.gov

Targeted Drug Delivery Systems: The unique chemistry of the boronic acid group allows for the formation of reversible covalent bonds with diols, which are present on many biological molecules. This property can be exploited to create stimuli-responsive drug delivery systems. For instance, this compound could be integrated into hydrogels or polymeric nanoparticles that release a therapeutic payload in response to specific physiological triggers, such as changes in pH or glucose concentration. nih.govmdpi.com

Proteolysis Targeting Chimeras (PROTACs): There is an opportunity to engineer this compound derivatives as components of PROTACs. These bifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound scaffold could be developed into a novel ligand that binds to a specific protein of interest, expanding the scope of this powerful therapeutic strategy. nih.gov

The development of these new modalities represents a shift from designing molecules that simply inhibit a target to creating sophisticated systems that can perform complex therapeutic functions. nih.govbcg.com

Innovations in Synthetic Methodologies for Industrial Scale-Up

Translating a promising chemical compound from the laboratory to clinical and commercial use requires the development of robust and scalable manufacturing processes. For this compound and its future analogues, research into innovative synthetic methodologies is crucial for enabling industrial-scale production.

Key areas of innovation include:

Process Optimization: Efforts will focus on improving reaction conditions to maximize yield, minimize waste, and ensure high purity. This includes optimizing solvent use, temperature, and reaction times, and developing efficient purification techniques.

Flow Chemistry: The adoption of continuous flow manufacturing, as opposed to traditional batch processing, can offer significant advantages. Flow chemistry can improve safety, consistency, and throughput, making it an attractive platform for the large-scale synthesis of pharmaceutical intermediates.

Catalyst Development: The discovery and implementation of more efficient and recyclable catalysts for key synthetic steps can dramatically improve the sustainability and economic viability of the manufacturing process.

The successful scale-up of peptide therapeutics, which involves complex multi-step synthesis, has demonstrated that even intricate molecules can be manufactured on a large scale with sufficient process development. nih.gov Similar principles will be applied to ensure that novel this compound analogues can be produced in the quantities required for extensive preclinical and clinical evaluation.

Deepening Understanding of Structure-Activity and Structure-Mechanism Relationships

A fundamental aspect of developing this compound analogues is to understand the relationship between their chemical structure and their biological effects. This involves detailed Structure-Activity Relationship (SAR) and structure-mechanism studies.

Structure-Activity Relationship (SAR): SAR studies systematically evaluate how specific structural modifications affect the biological activity of the molecule. mdpi.com By synthesizing a library of analogues with precise changes to the this compound scaffold and testing their activity, researchers can build a detailed map of the pharmacophore. This knowledge is critical for designing future generations of compounds with improved potency and selectivity. nih.gov

Structure-Mechanism Relationship: Beyond knowing if a molecule is active, it is crucial to understand how it works at a molecular level. For this compound, this involves elucidating its precise binding mode with its biological target(s). Techniques such as X-ray crystallography and NMR spectroscopy can provide atomic-level insights into these interactions, revealing which functional groups are critical for binding and mechanism of action.

This deeper understanding allows for more rational, hypothesis-driven drug design rather than relying on trial-and-error screening. mdpi.com

Table 2: Hypothetical SAR Data for this compound Analogues Targeting a Kinase

| Analogue ID | Modification on Glycine Side Chain | In Vitro Potency (IC₅₀, nM) | Interpretation |

|---|---|---|---|

| BGP-001 | -H (Glycine) | 150 | Baseline activity |

| BGP-002 | -CH(CH₃)₂ (Valine) | 75 | Increased potency, suggesting a hydrophobic pocket in the binding site. |

| BGP-003 | -CH₂-Ph (Phenylalanine) | 25 | Significant potency increase, indicating a large hydrophobic binding region. |

| BGP-004 | -CH₂-COOH (Aspartic Acid) | >1000 | Loss of activity, suggesting the negative charge is detrimental to binding. |

This table is illustrative and represents the type of data generated during SAR studies.

Synergistic Integration of Computational and Experimental Techniques

Modern drug discovery and chemical research benefit immensely from the tight integration of computational and experimental methods. mdpi.comnih.gov This synergistic approach is essential for accelerating the development of novel this compound analogues. nih.gov

The iterative cycle often proceeds as follows:

Computational Modeling: Researchers use techniques like molecular docking and molecular dynamics (MD) simulations to predict how different this compound analogues will bind to a target protein. nih.govnih.gov These in silico methods can screen vast virtual libraries of compounds, prioritizing a smaller, more manageable number for synthesis. rsc.org

Chemical Synthesis: The most promising candidates identified through computational modeling are then synthesized in the laboratory.

Experimental Validation: The synthesized compounds undergo in vitro and in vivo testing to measure their actual biological activity and properties. nih.gov